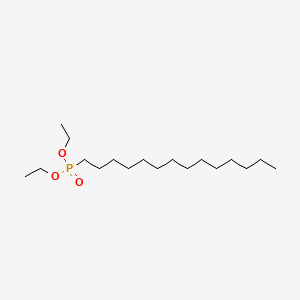
Diethyl 1-tetradecanephosphonate
Cat. No. B1596545
Key on ui cas rn:
5191-09-3
M. Wt: 334.5 g/mol
InChI Key: CPWIYYOBPHXJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05010059
Procedure details


100 g (590 mmol) of triethyl phosphite and 164 g (590 mmol) of 1-bromotetradecane are heated on a column connected to a descending condenser. Bromoethane distills out at a bath temperature of 170° C.; the mixture is then distilled under high vacuum, resulting in the product of boiling point 145° C./0.03 mmHg which is pure by 1H NMR.


Identifiers


|
REACTION_CXSMILES
|
[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[CH2:25]([P:1]([O:2][CH2:3][CH3:4])(=[O:5])[O:8][CH2:9][CH3:10])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
164 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
connected to a descending condenser
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Bromoethane distills out at a bath temperature of 170° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture is then distilled under high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the product of boiling point 145° C./0.03 mmHg which
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCCCCCCC)P(OCC)(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
